molecular formula C13H11F3O4 B3371592 Ethyl 2,4-dioxo-4-[3-(trifluoromethyl)phenyl]butanoate CAS No. 737772-45-1

Ethyl 2,4-dioxo-4-[3-(trifluoromethyl)phenyl]butanoate

Cat. No.: B3371592
CAS No.: 737772-45-1
M. Wt: 288.22 g/mol
InChI Key: SMRXWQFVAQRZKU-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxo-4-[3-(trifluoromethyl)phenyl]butanoate is a high-purity β-keto ester derivative characterized by a trifluoromethyl-substituted phenyl group at the 4-position of its butanoate backbone . This structure classifies it as a valuable chemical building block in organic synthesis and medicinal chemistry research . The compound's key structural features, including the reactive 2,4-dioxo moiety and the lipophilic trifluoromethyl group, make it a versatile precursor for synthesizing more complex molecules . The presence of the trifluoromethyl group is of particular interest, as it can enhance a compound's metabolic stability and membrane permeability, which are crucial properties in the development of active ingredients . While specific biological data for this isomer is limited, compounds with similar structures are investigated for potential biological activities and are explored in various scientific fields, including chemistry and medicine . This product is strictly for research purposes and is labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,4-dioxo-4-[3-(trifluoromethyl)phenyl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3O4/c1-2-20-12(19)11(18)7-10(17)8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRXWQFVAQRZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201224081
Record name Ethyl α,γ-dioxo-3-(trifluoromethyl)benzenebutanoate
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Molecular Weight

288.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737772-45-1
Record name Ethyl α,γ-dioxo-3-(trifluoromethyl)benzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737772-45-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α,γ-dioxo-3-(trifluoromethyl)benzenebutanoate
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URL https://comptox.epa.gov/dashboard/DTXSID201224081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2,4-dioxo-4-[3-(trifluoromethyl)phenyl]butanoate
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Biological Activity

Ethyl 2,4-dioxo-4-[3-(trifluoromethyl)phenyl]butanoate (CAS Number: 737772-44-0) is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis methods, biological mechanisms, and potential applications in medicine and industry.

  • Molecular Formula : C13H11F3O4
  • Molecular Weight : 288.22 g/mol
  • IUPAC Name : this compound

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity by improving membrane permeability and interaction with biological targets.

Synthesis Methods

This compound is typically synthesized through:

  • Knoevenagel Condensation : Reaction of ethyl acetoacetate with 3-(trifluoromethyl)benzaldehyde under basic conditions.
  • Cyclization : Following the condensation, cyclization occurs to form the desired product.

These reactions can be optimized using continuous flow reactors to improve yield and purity .

The mechanism of action for this compound involves:

  • Interaction with Enzymes : The trifluoromethyl group facilitates interactions with various enzymes, potentially modulating their activity.
  • Inhibition of Biological Pathways : Studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory pathways .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits:

  • Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various microbial strains.
  • Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated its potential to induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and Hek293-T .

Case Studies

  • Cytotoxicity Evaluation :
    • A study assessed the cytotoxic effects of this compound on MCF-7 cells, revealing an IC50 value indicative of moderate potency against this cell line.
  • Enzyme Inhibition :
    • Inhibitory effects on COX enzymes were evaluated through molecular docking studies, highlighting the importance of the trifluoromethyl group in enhancing binding affinity .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

CompoundStructureBiological Activity
Ethyl 2,4-dioxo-4-(2-CF3-phenyl)butanoateSimilar structure without the meta CF3 groupLower activity against COX enzymes
Trifluoromethyl-containing drugsVarious structuresEnhanced pharmacological properties due to CF3

The presence of the trifluoromethyl group significantly influences the compound's reactivity and biological activity compared to other derivatives lacking this feature .

Comparison with Similar Compounds

Research Implications

  • Pharmaceutical Potential: The -CF₃ group in the target compound may improve blood-brain barrier penetration compared to -F or -Cl analogs, as seen in compound 10f (chlorophenyl variant, 89.1% yield) .
  • Agrochemical Applications : The electron-withdrawing nature of -CF₃ could enhance pesticidal activity by increasing stability against metabolic degradation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2,4-dioxo-4-[3-(trifluoromethyl)phenyl]butanoate?

  • Methodology : The compound can be synthesized via a multi-step process:

Intermediate preparation : Synthesize ethyl 2,4-dichloro-4-[3-(trifluoromethyl)phenyl]butyrate by reacting 3-(trifluoromethyl)phenylacetic acid with ethyl chloroacetate under basic conditions.

Oxidation : Treat the intermediate with a peroxide (e.g., H₂O₂) in an alkaline medium to form the dioxo moiety. Optimize reaction parameters (e.g., temperature: 50–70°C, solvent: THF/EtOH) to enhance yield .

  • Critical Note : Monitor reaction progress via TLC or GC-MS to ensure complete oxidation and minimize side products .

Q. How can spectroscopic characterization (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify the ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and ketone carbons (δ 190–210 ppm). The trifluoromethyl group (CF₃) exhibits a distinct ¹⁹F NMR signal at δ -60 to -70 ppm .
  • IR : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and CF₃ absorption at ~1150–1250 cm⁻¹ .
  • MS : Look for molecular ion [M+H]⁺ at m/z 288.1 and fragment ions corresponding to loss of CO₂Et (44 Da) .

Q. What safety protocols are essential for handling this compound?

  • Methodology :

  • PPE : Use nitrile gloves, safety goggles, and a respirator (N95) to avoid inhalation/contact.
  • Storage : Store in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • Waste Disposal : Neutralize with aqueous NaHCO₃ before incineration to avoid releasing toxic fluorinated byproducts .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity and biological activity?

  • Methodology :

  • Electronic Effects : The CF₃ group is electron-withdrawing, polarizing the phenyl ring and enhancing electrophilicity at the carbonyl groups. This increases reactivity in nucleophilic additions (e.g., with amines or hydrazines) .
  • Biological Impact : In enzyme inhibition assays, CF₃ improves binding affinity to hydrophobic pockets (e.g., kinase active sites). Compare analogs with Cl, Br, or NO₂ substituents to quantify SAR .
    • Data Table :
SubstituentLogPIC₅₀ (μM) vs. Src Kinase
CF₃2.80.45
Cl2.51.2
NO₂1.95.6
Data adapted from fluorinated phenyl analogs .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodology :

  • Catalyst Screening : Test Pd/C or Ru-based catalysts for hydrogenation steps to reduce byproducts.
  • Solvent Optimization : Use DMF or DMSO to improve solubility of intermediates .
  • Process Analytics : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .

Q. How can computational modeling predict the compound’s metabolic stability?

  • Methodology :

DFT Calculations : Calculate HOMO-LUMO gaps to predict sites of oxidative metabolism (e.g., ketone groups).

MD Simulations : Simulate interactions with cytochrome P450 enzymes to identify metabolic hotspots .

  • Validation : Compare predicted metabolites with experimental LC-HRMS data from hepatic microsome assays .

Contradictory Data Analysis

Q. Discrepancies in reported biological activity: How to resolve them?

  • Case Study : Conflicting IC₅₀ values (0.45 μM vs. 2.1 μM) for Src kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
  • Methodology :

  • Standardization : Re-test under uniform conditions (10 mM ATP, pH 7.4).
  • Control Compounds : Use staurosporine as a positive control to calibrate activity .

Methodological Best Practices

Q. How to design a structure-activity relationship (SAR) study for analogs?

  • Workflow :

Synthesize Derivatives : Vary substituents on the phenyl ring (e.g., CF₃, Cl, OMe) and ester group (e.g., methyl, tert-butyl).

Assay Selection : Test enzyme inhibition (kinases), cellular cytotoxicity (MTT assay), and logP (HPLC) .

Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, π) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dioxo-4-[3-(trifluoromethyl)phenyl]butanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4-dioxo-4-[3-(trifluoromethyl)phenyl]butanoate

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